molecular formula C₁₉H₂₀O₆ B1141458 (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid CAS No. 24316-12-9

(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid

Cat. No.: B1141458
CAS No.: 24316-12-9
M. Wt: 344.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid involves its interaction with various molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic Acid
  • 3,4-Dimethoxyphenylpropanoic Acid
  • 3,4-Dimethoxycinnamic Acid

Uniqueness

(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid is unique due to the presence of two 3,4-dimethoxyphenyl groups, which can enhance its biological activity and chemical reactivity compared to similar compounds with only one such group. This structural feature may contribute to its potential therapeutic effects and applications in various fields.

Properties

CAS No.

24316-12-9

Molecular Formula

C₁₉H₂₀O₆

Molecular Weight

344.36

Synonyms

(E)-α-[(3,4-Dimethoxyphenyl)methylene]-3,4-dimethoxybenzeneacetic Acid;  (αE)-α-​[(3,4-dimethoxyphenyl)methylene]-3,4-dimethoxybenzeneacetic Acid ​

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.